![molecular formula C22H18N4O3 B2634001 1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-70-7](/img/structure/B2634001.png)
1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, an oxazole ring, and a phenyl ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .Scientific Research Applications
Development and Analytical Techniques
- Development of a High-performance Thin-layer Chromatography Assay Method: A specific and sensitive high-performance thin-layer chromatography (HPTLC) method has been developed for determining linagliptin in tablet dosage forms. The method is stability-indicating and can effectively determine linagliptin and possible degradation products in tablets, suggesting the importance of analytical methods in ensuring drug stability and efficacy (Rode & Tajne, 2021).
Environmental Impact and Treatment Approaches
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments: A review highlighted the ubiquitous presence of parabens in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment. The study underscores the need for comprehensive assessments of the environmental impact and fate of widely used chemical compounds (Haman et al., 2015).
Pharmacology and Drug Development
- Novel Research Strategies of Hydantoin Derivatives: The importance of the hydantoin scaffold in drug discovery is supported by several medications currently in use. The review discusses the chemical and enzymatic synthesis of important non-natural amino acids and their conjugates that have potential medical applications, highlighting the relevance of scaffold structures in the development of new therapeutic compounds (Shaikh et al., 2023).
Purine-Utilizing Enzymes and Potential Applications
- Bioactive Fused Heterocycles as Purine-Utilizing Enzymes Inhibitors: The heterocyclic compounds as purine-utilizing enzyme inhibitors play a vital role in various diseases, such as malaria, cancer, and autoimmune disorders. The review covers broad-spectrum medicinal activities exhibited by heterocycles as purine-utilizing enzyme inhibitors, emphasizing the potential of structural analogs in treating a wide range of ailments (Chauhan & Kumar, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-8-10-15(11-9-14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETHJWPHFKZBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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